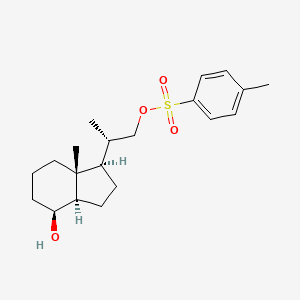

Inhoffen Lythgoe Diol Monotosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

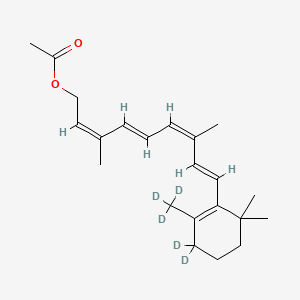

Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D . It has a molecular weight of 366.51 and a molecular formula of C20H30O4S .

Synthesis Analysis

A synthesis of hortonones A-C has been accomplished from Vitamin D2 via the Inhoffen-Lythgoe diol without the use of protective groups . Key steps in the syntheses include a TMS-diazomethane mediated regioselective homologation of the cyclohexanone ring to a cycloheptanone moiety and a sodium naphthalenide-mediated allylic alcohol transposition .Molecular Structure Analysis

Inhoffen Lythgoe Diol Monotosylate contains total 57 bond(s); 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

Inhoffen Lythgoe diol is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .Physical And Chemical Properties Analysis

Inhoffen Lythgoe Diol Monotosylate has a molecular weight of 366.51 and a molecular formula of C20H30O4S .Aplicaciones Científicas De Investigación

Vitamin D Side-Chain Construction

Inhoffen Lythgoe Diol Monotosylate has been used in the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked CD-ring fragment . This application is significant in the development of analogs of 1α,25-dihydroxyvitamin D 3, the hormonally active metabolite of vitamin D 3 .

Solid-Phase Synthesis

The compound plays a crucial role in solid-phase synthesis, particularly in the construction of vitamin D libraries . This is achieved by linking the central CD-ring system to the solid phase, to which the two remaining portions are subsequently attached in sequence via nucleophilic carbon–carbon bond formation .

Fluorination of Vitamin D3 Side-Chain

Inhoffen Lythgoe Diol Monotosylate has been used as a starting point for the regio- and stereo-selective fluorination of the CD-ring side-chain . This has led to the construction of various fluoro-CD-rings, contributing to the creation of a chemical library of side-chain fluorovitamin D 3 analogues .

Modulation of Biological Activities

The compound has been used in the modulation of biological activities, such as binding affinity to the vitamin D receptor (VDR), transactivation activity through the VDR, and metabolic stability against CYP24A1 . This is achieved through the regio- and stereo-selective fluorination of the CD-ring side-chain .

Construction of Difluoro-CD-Ring Precursors

Inhoffen Lythgoe Diol Monotosylate has been used in the synthesis of 23,23-difluoro-CD-ring precursors . This is achieved using N,N-diethylaminosulfur trifluoride (DAST) and is crucial in the introduction of the C23 difluoro unit to α-ketoester .

Synthesis of Vitamin D3 Analogs

The compound has been used in the synthesis of vitamin D3 analogs featuring modifications in the side chain . This is achieved through the introduction of the side chain using the Julia–Lythgoe olefination on solid support .

Safety And Hazards

Direcciones Futuras

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .

Propiedades

IUPAC Name |

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKSQENRQZPNOS-LFZDHENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inhoffen Lythgoe Diol Monotosylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)